6-chloro-N-(pyridin-3-ylméthyl)pyridin-2-amine

Vue d'ensemble

Description

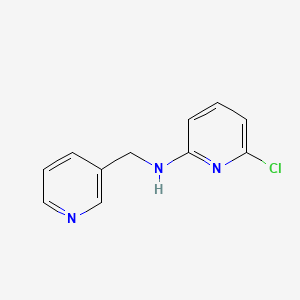

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C10H9ClN4. It is known for its unique structure, which includes a chlorine atom attached to a pyridinylmethyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine serves as a precursor in the synthesis of potential drug candidates targeting various diseases. Its structural properties allow it to interact with biological molecules, making it a candidate for developing therapeutics aimed at specific receptor targets.

Mechanism of Action

The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in various signaling pathways related to cell growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells, highlighting its potential in oncology research.

Biological Studies

Cellular Effects

Research indicates that 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine influences cellular metabolism by modulating gene expression and signaling pathways. For instance, it has been observed to alter the expression of genes involved in metabolic processes, which can provide insights into metabolic disorders.

Biochemical Properties

The compound interacts with various enzymes and proteins through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can either inhibit or activate enzyme functions, making it a valuable tool for studying enzyme kinetics and biochemical pathways.

Agricultural Applications

Pest Control

A significant application of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is in agricultural pest control. It has been incorporated into formulations aimed at managing agricultural pests effectively. For example, patents describe its use in treating seeds and soil to protect crops from parasitic pests .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of drug candidates targeting RTKs for cancer treatment |

| Biological Studies | Investigation of cellular metabolism and gene expression modulation |

| Agricultural Pest Control | Formulations for seed treatment and soil application against pests |

Case Studies

- Cancer Research : A study demonstrated that derivatives of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine exhibited significant cytotoxic effects on breast cancer cell lines by inhibiting specific RTKs involved in tumor growth.

- Pest Management : Field trials showed that treating crops with formulations containing this compound resulted in a notable reduction in pest populations, leading to improved crop yields .

Mécanisme D'action

Target of Action

Similar compounds have been found to target various receptor tyrosine kinases .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit multiple receptor tyrosine kinases .

Biochemical Pathways

Similar compounds have been found to affect pathways related to mycobacterium tuberculosis h37ra .

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine. It’s worth noting that factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .

Analyse Biochimique

Biochemical Properties

6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses.

Molecular Mechanism

At the molecular level, 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. These binding interactions often involve hydrogen bonds and hydrophobic interactions . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to reduced efficacy or altered effects on cellular function. Long-term studies have shown that it can have lasting impacts on cellular processes, even after the compound has degraded .

Dosage Effects in Animal Models

The effects of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization .

Metabolic Pathways

6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, leading to changes in the levels of certain metabolites. These interactions can have downstream effects on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and overall impact on cellular function .

Subcellular Localization

The subcellular localization of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine typically involves the reaction of 6-chloro-2-pyridinamine with 3-pyridinylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine

- 6-Chloro-2-pyridinamine

- 3-Pyridinylmethyl chloride

Uniqueness

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner compared to similar compounds. Its chlorine atom and pyridinylmethyl group confer unique chemical properties that make it valuable in various research applications .

Activité Biologique

6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a compound of significant interest due to its potential therapeutic applications, particularly in the field of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated pyridine moiety, which is crucial for its biological activity. Its structure can be represented as follows:

This structure allows for interactions with various biological targets, particularly receptor tyrosine kinases.

6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine primarily functions as a kinase inhibitor . It has been shown to inhibit several receptor tyrosine kinases, including:

- Colony-stimulating factor-1 receptor (CSF-1R)

- c-Kit proto-oncogene proteins (c-Kit)

- Fms-like tyrosine kinase 3 (Flt-3)

These targets are involved in signaling pathways that regulate cell growth and differentiation, making this compound a candidate for targeted cancer therapies and treatments for other diseases where these receptors play a role .

Antimicrobial Activity

Research has demonstrated that derivatives of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine exhibit antimicrobial properties. A study evaluated several derivatives against various pathogens, revealing that compounds such as 3a, 3f, and 3h showed potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The results are summarized in the following table:

| Compound | Pathogen | Activity (Zone of Inhibition) |

|---|---|---|

| 3a | Bacillus subtilis | 15 mm |

| 3f | Staphylococcus aureus | 18 mm |

| 3h | Escherichia coli | 17 mm |

Anticancer Activity

In vitro studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested on human non-small cell lung cancer cells (HCC827) and neuroblastoma cells (SH-SY5Y), showing effective inhibition of cell proliferation with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the chlorine substituent at the C6 position. Substitutions at this position have been linked to enhanced biological activity compared to non-chlorinated analogs. For example, chlorinated analogs demonstrated superior antiplasmodial potency compared to their fluorinated counterparts .

Case Studies

- Antiplasmodial Activity : A series of studies focused on the antimalarial efficacy of chlorinated pyridine derivatives showed that compounds with similar structures to 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine exhibited low nanomolar activity against Plasmodium falciparum, indicating potential for development into therapeutic agents against malaria .

- Kinase Inhibition : Another study assessed the compound's ability to inhibit CSF-1R and Flt-3 in cellular models, demonstrating significant inhibition at concentrations that were not cytotoxic to normal cells .

Propriétés

IUPAC Name |

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZXGXWRRVBSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248144 | |

| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-38-9 | |

| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.